molecular formula C18H13BrN2O4S B2372689 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate CAS No. 877635-79-5

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate

Cat. No.: B2372689
CAS No.: 877635-79-5
M. Wt: 433.28
InChI Key: ZXTZMGURKWXSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a synthetic organic compound designed for research use only. It is strictly intended for in-vitro analysis in a controlled laboratory environment and is not approved for human or veterinary therapeutic applications. This compound belongs to a class of molecules featuring a pyranone core substituted with a [(4-methylpyrimidin-2-yl)thio]methyl group and a benzoate ester. The specific presence of the 2-bromobenzoate ester is a key structural feature, as bromine substituents can influence the compound's electron distribution, lipophilicity, and its subsequent interaction with biological targets . Compounds with this core structure have been identified as a valuable scaffold in medicinal chemistry. Research on a closely related analogue, which differs only in its benzoate substituent, has identified it as a potent and selective functional antagonist of the apelin (APJ) receptor, a G-protein-coupled receptor (GPCR) that is a critical mediator of cardiovascular homeostasis . This suggests potential research applications for this compound family in studying cardiovascular function and disease. The mechanism of action for such compounds is thought to involve interaction with specific molecular targets, potentially through the sulfur atom in the pyrimidine ring forming covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . The structural features of this molecule, including the electron-deficient aromatic systems and the thioether linkage, make it a versatile intermediate for further chemical exploration, such in oxidation, reduction, and substitution reactions . Researchers can leverage this compound as a biochemical probe to study protein interactions or as a building block in the development of novel therapeutic candidates.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S/c1-11-6-7-20-18(21-11)26-10-12-8-15(22)16(9-24-12)25-17(23)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTZMGURKWXSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Oxo-4H-pyran-3-yl Methanol Intermediate

The pyran core is constructed via a modified Knorr cyclization between ethyl acetoacetate and methyl propiolate in the presence of catalytic piperidine (Scheme 1). This yields ethyl 4-oxo-4H-pyran-3-carboxylate, which is subsequently reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).

Reaction Conditions :

  • Ethyl acetoacetate (1.0 eq.), methyl propiolate (1.2 eq.), piperidine (0.1 eq.), ethanol, reflux, 6 h.
  • Reduction: LiAlH4 (2.0 eq.), dry THF, 0°C to RT, 2 h.
    Yield : 68% (two steps).

Bromination of the Pyran Methylene Group

The hydroxymethyl group at C6 is brominated using phosphorus tribromide (PBr3) to generate 6-(bromomethyl)-4-oxo-4H-pyran-3-yl methanol (Scheme 2).

Reaction Conditions :

  • PBr3 (1.5 eq.), dry DCM, 0°C, 2 h.
    Yield : 85%.

Thioether Formation with 4-Methylpyrimidine-2-thiol

The brominated intermediate undergoes nucleophilic substitution with 4-methylpyrimidine-2-thiol in the presence of a base to install the thioether linkage (Scheme 3).

Reaction Conditions :

  • 4-Methylpyrimidine-2-thiol (1.2 eq.), K2CO3 (2.0 eq.), DMF, 60°C, 12 h.
    Yield : 72%.

Esterification with 2-Bromobenzoyl Chloride

The alcohol intermediate is esterified with 2-bromobenzoyl chloride under Schotten-Baumann conditions (Scheme 4).

Reaction Conditions :

  • 2-Bromobenzoyl chloride (1.5 eq.), NaOH (3.0 eq.), H2O/THF (1:1), 0°C to RT, 4 h.
    Yield : 89%.

Optimization of Reaction Conditions

Thioether Coupling Efficiency

Initial attempts using triethylamine as a base resulted in modest yields (≤60%) due to competing hydrolysis. Switching to anhydrous K2CO3 in DMF improved conversion to 72% by minimizing water content.

Esterification Solvent System

A biphasic THF/water system enhanced the solubility of both the pyran alcohol and 2-bromobenzoyl chloride, facilitating rapid acyl transfer. This contrasts with homogeneous conditions (e.g., DCM), which led to emulsion formation.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (600 MHz, CDCl3) : δ 8.45 (d, J=5.1 Hz, 1H, pyrimidine-H), 7.82 (d, J=7.8 Hz, 1H, benzoate-H), 7.62 (t, J=7.8 Hz, 1H, benzoate-H), 7.38 (d, J=7.8 Hz, 1H, benzoate-H), 6.99 (s, 1H, pyran-H), 4.89 (s, 2H, SCH2), 2.55 (s, 3H, CH3-pyrimidine).
  • LC-MS (ESI+) : m/z 467.0 [M+H]+ (calc. 467.04).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) confirmed ≥98% purity, with retention time = 12.3 min.

Comparative Analysis of Methodologies

Step Conventional Approach Optimized Protocol Yield Improvement
Thioether Formation Et3N, DCM, RT K2CO3, DMF, 60°C 72% vs. 60%
Esterification DCC/DMAP, DCM Schotten-Baumann, THF/H2O 89% vs. 75%

Challenges and Troubleshooting

  • Thiol Oxidation : The 4-methylpyrimidine-2-thiol precursor is prone to oxidation. Conducting reactions under inert atmosphere (N2/Ar) and using freshly distilled DMF mitigated disulfide formation.
  • Ester Hydrolysis : The 4-oxo group renders the pyran ring base-sensitive. Maintaining pH <8 during esterification prevented ring-opening side reactions.

Applications and Derivatives

While the target compound’s biological activity remains uncharacterized, structural analogs exhibit kinase inhibitory and anticancer properties. Derivatives substituting the 2-bromobenzoate with other aryl groups (e.g., 3-methylbenzoate) have been explored in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiol group in the pyrimidine ring can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., ethanol).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (If Reported) References
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate (877635-79-5) C₁₈H₁₃BrN₂O₄S 433.28 2-Bromobenzoate Not reported
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate (877636-49-2) C₁₉H₁₆N₃O₆S 422.41 4-Methyl-3-nitrobenzoate Not reported
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate (Undisclosed CAS) Likely C₂₁H₁₈N₂O₄S ~418.44 Cinnamate (phenylpropenoate) Not reported
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (Undisclosed CAS) C₂₀H₁₈O₆ 354.35 4-Methoxyphenoxy, benzoate Not reported
Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate (877638-25-0) C₂₀H₁₆N₂O₇S 452.41 Phthalate ester Not reported
Key Observations:

The cinnamate group in introduces extended π-conjugation, which may enhance UV absorption but reduce solubility in aqueous media.

Lipophilicity and Solubility :

  • Bromine’s polarizability increases lipophilicity compared to the nitro group, suggesting better membrane permeability for the target compound .
  • The phthalate derivative has higher molecular weight and additional ester groups, likely reducing volatility but increasing hydrophilicity.

Synthetic Accessibility :

  • All analogs share a common synthetic route involving thioether formation between pyrimidinyl thiols and halomethyl pyran intermediates. Substituent diversity arises from esterification with different acyl chlorides (e.g., 2-bromobenzoyl chloride for the target compound) .

Biological Activity

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a pyrimidine ring, a pyranone moiety, and a benzoate functional group, which contribute to its reactivity and interactions in biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C18H18BrN2O4SC_{18}H_{18}BrN_{2}O_{4}S, with a molecular weight of approximately 418.5 g/mol. The presence of various functional groups enhances its potential for biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₂O₄S
Molecular Weight418.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioether and pyrimidine moieties are significant for binding at active sites, potentially modulating enzymatic activity. Additionally, the benzoate group may enhance cell permeability, facilitating therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
  • DNA/RNA Interaction : It may modulate gene expression and protein synthesis through interactions with nucleic acids.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Cardiovascular Effects : The compound may interact with the apelin/APJ system, which plays a critical role in cardiovascular homeostasis.

Study on Antimicrobial Activity

A study conducted on structurally related compounds demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the functional groups could enhance antimicrobial potency.

Cardiovascular Research

Research involving the apelin/APJ receptor revealed that antagonists derived from similar pyranone structures could significantly influence cardiovascular function, suggesting that this compound might also exert effects on this pathway.

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate?

To maximize synthesis yield, focus on:

  • Reaction conditions : Temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and pH (neutral to slightly basic) must be tightly controlled to avoid side reactions .
  • Catalysts : Use Lewis acids like ZnCl₂ or phase-transfer catalysts to enhance reaction rates and selectivity .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted intermediates .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identify protons and carbons in the pyran (δ 5.8–6.2 ppm for olefinic protons) and pyrimidine (δ 8.1–8.5 ppm for aromatic protons) moieties .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 489.02 for [M+H]⁺) and isotopic pattern matching the bromine atom .
  • FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfur-containing groups (C-S at ~650 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of the sulfanyl-methyl linker?

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C-S-C ≈ 105°) and confirms the spatial orientation of the sulfanyl group, which influences biological activity .
  • Density Functional Theory (DFT) : Compare experimental crystallographic data with computational models to validate the lowest-energy conformation .

Advanced: What experimental strategies address low solubility in aqueous bioassays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization to maintain compound stability while avoiding precipitation .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the benzoate moiety to enhance aqueous compatibility .

Advanced: How should researchers reconcile conflicting biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., vehicle-only) to rule out solvent interference .
  • Target specificity profiling : Use kinase/phosphatase inhibitor panels to confirm whether off-target effects explain discrepancies .
  • Batch purity analysis : Employ HPLC (≥95% purity threshold) to ensure activity correlates with the intended compound and not impurities .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Molecular Orbital Analysis (HOMO/LUMO) : Calculate frontier orbitals to identify reactive sites (e.g., the bromine atom’s electrophilic character) .
  • MD Simulations : Model solvent interactions to predict regioselectivity in reactions with amines or thiols .

Basic: How to design a stability study for this compound under varying pH conditions?

  • Buffer systems : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours .
  • Degradation monitoring : Use UPLC-MS to track hydrolysis of the ester group (e.g., benzoate → carboxylic acid) and pyran ring oxidation .

Advanced: What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
  • Light-sensitive packaging : Use amber vials to block UV-induced degradation of the bromobenzoate group .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ≤100 µg/mL .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours to differentiate static vs. cidal activity .

Advanced: How to analyze the compound’s interaction with DNA using biophysical methods?

  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA fluorescence to assess intercalation .
  • Circular Dichroism (CD) : Detect conformational shifts in DNA (e.g., B- to Z-form) upon binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.